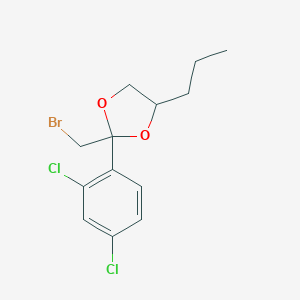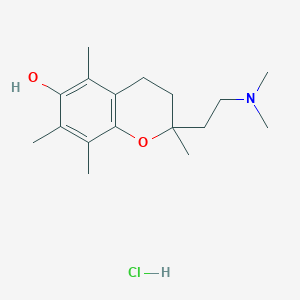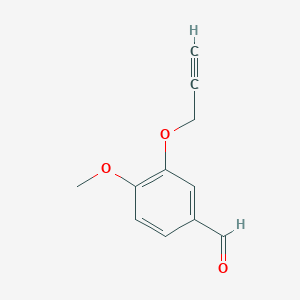![molecular formula C15H16O B141206 [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene CAS No. 139225-58-4](/img/structure/B141206.png)
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene, also known as EMCEB, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
Wirkmechanismus
The mechanism of action of [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene is not yet fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. For example, it has been shown to reduce the levels of certain inflammatory cytokines, which may have implications for its potential use in treating inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, there are also some limitations to its use, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several potential future directions for research on [(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene. For example, further studies could investigate its potential use as an anticancer agent, as well as its effects on other diseases such as inflammation and neurodegenerative disorders. Additionally, research could focus on developing new synthesis methods for this compound and exploring its potential applications in material science and organic synthesis.
Conclusion
This compound is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. While much remains to be understood about its mechanism of action and potential uses, the current research suggests that this compound may have significant implications for the development of new treatments for cancer and other diseases.
Synthesemethoden
[(4-Ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]benzene can be synthesized through a multistep process involving the reaction of 4-ethoxy-2-methylcyclobuten-1-one with ethynylbenzene. The resulting product is then purified through column chromatography to obtain pure this compound.
Eigenschaften
CAS-Nummer |
139225-58-4 |
|---|---|
Molekularformel |
C15H16O |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
2-(4-ethoxy-2-methylcyclobuten-1-yl)ethynylbenzene |
InChI |
InChI=1S/C15H16O/c1-3-16-15-11-12(2)14(15)10-9-13-7-5-4-6-8-13/h4-8,15H,3,11H2,1-2H3 |
InChI-Schlüssel |
IYGBYPRYLVLYLP-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Kanonische SMILES |
CCOC1CC(=C1C#CC2=CC=CC=C2)C |
Synonyme |
Benzene, [(4-ethoxy-2-methyl-1-cyclobuten-1-yl)ethynyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



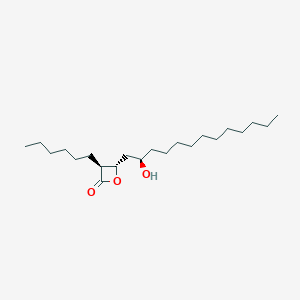

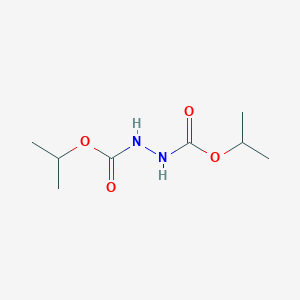
![Tris[3-(2-methoxyethoxy)propyl]tin](/img/structure/B141132.png)
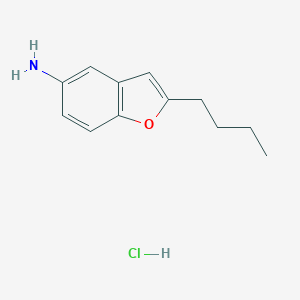
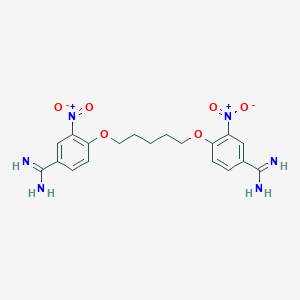
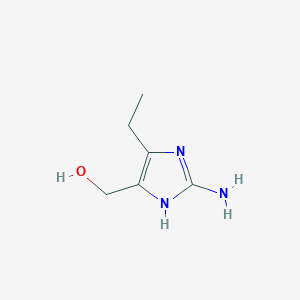
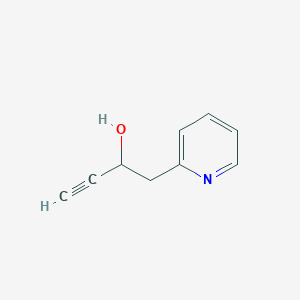
![3-(Benzo[d][1,3]dioxol-5-yl)-3-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B141143.png)


